molecular formula C15H14N4O2 B7951531 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester CAS No. 1427013-73-7

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester

Cat. No.: B7951531
CAS No.: 1427013-73-7
M. Wt: 282.30 g/mol
InChI Key: DWFJZUVBLXATDK-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester is a pyrazole derivative characterized by a quinolinyl substituent at the 1-position, an amino group at the 5-position, and an ethyl ester at the 3-carboxylic acid position.

Properties

IUPAC Name

ethyl 5-amino-1-quinolin-4-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-8-17-11-6-4-3-5-10(11)13/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJZUVBLXATDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156460
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427013-73-7
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427013-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound integrates the pyrazole and quinoline moieties, which are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula: C15H14N4O2
  • Molecular Weight: 282.303 g/mol
  • CAS Number: 124004-31-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1H-Pyrazole derivatives. A series of compounds similar to this structure have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant inhibition of bacterial growth, suggesting potential use as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through molecular docking studies. Compounds containing the quinoline-pyrazole scaffold have been reported to interact effectively with inflammatory mediators, indicating a promising pathway for developing anti-inflammatory drugs. One derivative showed a marked reduction in inflammation markers in vitro .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A recent study focused on kinase inhibitors derived from pyrazole frameworks demonstrated selective inhibition of cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often depends on their structural modifications. The presence of electron-withdrawing groups or specific substitutions on the quinoline ring can enhance potency and selectivity against target enzymes or receptors. For example, modifications at position 5 of the pyrazole ring have been shown to increase anti-inflammatory activity .

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline-pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar structure to 1H-Pyrazole-3-carboxylic acid exhibited significant activity against Gram-positive and Gram-negative bacteria. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to existing antibiotics .

Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The compound significantly reduced swelling and joint damage, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be a candidate for treating inflammatory diseases .

Comparative Biological Activity Table

Activity Type Efficacy Reference
AntimicrobialSignificant against E. coli
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : Ethyl 5-amino-1-(4-quinolinyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry

1H-Pyrazole derivatives, including the compound , have shown significant potential as pharmacological agents. They exhibit various biological activities such as:

  • Antitumor Activity : Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to target specific cancer pathways, including the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. Notably, it has shown promise as a selective and irreversible inhibitor of the T790M mutant of EGFR kinase, which is implicated in resistance to certain cancer therapies. This specificity could lead to more effective treatments for patients with resistant tumors .

Material Science

Pyrazole compounds are also being explored for their photophysical properties, which can be utilized in developing new materials for electronics and photonics. Their ability to form stable complexes with metals makes them suitable for applications in sensors and catalysts .

Case Study 1: Antitumor Activity

A study published in Molecules (2021) evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that modifications to the pyrazole ring significantly enhanced their cytotoxic effects against human cancer cell lines. The study concluded that further structural optimization could lead to more potent antitumor agents .

Case Study 2: Antimicrobial Effects

In another investigation, researchers synthesized several derivatives of the compound and tested them against common bacterial strains. The findings revealed that certain modifications increased their antibacterial activity significantly compared to existing antibiotics, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Quinolinyl Enhances aromatic stacking and target binding; increases molecular weight Target Compound, 7f
Chlorine (Quinoline) Increases lipophilicity and metabolic stability 11b
Ethyl Ester Improves bioavailability as a prodrug; facilitates synthesis Target Compound, 7f
Cyano Enhances electrophilicity for further reactions Ethyl 5-amino-4-cyano...

Preparation Methods

General Reaction Scheme

The most direct route involves the cyclocondensation of a β-ketoester bearing a 4-quinolinyl moiety with a hydrazine derivative. This method leverages the classic pyrazole synthesis mechanism, where 1,3-dicarbonyl compounds react with hydrazines to form the pyrazole core.

Key Steps :

  • Synthesis of β-Ketoester Precursor :
    Ethyl 3-oxo-3-(4-quinolinyl)propanoate is prepared via Claisen condensation between 4-quinolinecarbaldehyde and ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).

    4-Quinolinecarbaldehyde+Ethyl acetoacetateNaOEtEthyl 3-oxo-3-(4-quinolinyl)propanoate\text{4-Quinolinecarbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-oxo-3-(4-quinolinyl)propanoate}
  • Cyclocondensation with Hydrazine :
    The β-ketoester reacts with 4-quinolinylhydrazine (synthesized via reduction of 4-quinolinyl azide) in acetic acid under reflux:

    Ethyl 3-oxo-3-(4-quinolinyl)propanoate+4-QuinolinylhydrazineAcOH, ΔTarget Compound\text{Ethyl 3-oxo-3-(4-quinolinyl)propanoate} + \text{4-Quinolinylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAcetic acid65–70
Temperature120°C
Reaction Time4–6 hours

Mechanistic Insight :
The reaction proceeds via enolate formation at the β-ketoester, followed by nucleophilic attack by the hydrazine’s amino group. Subsequent cyclization and dehydration yield the pyrazole ring.

Functionalization of Pre-Formed Pyrazole Cores

N1-Alkylation of 5-Aminopyrazole-3-carboxylates

This two-step approach involves synthesizing a pyrazole intermediate followed by introducing the 4-quinolinyl group at the N1 position.

Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-carboxylate
5-Amino-1H-pyrazole-3-carboxylic acid is esterified using ethanol in the presence of H₂SO₄:

5-Amino-1H-pyrazole-3-carboxylic acid+EtOHH₂SO₄Ethyl 5-amino-1H-pyrazole-3-carboxylate\text{5-Amino-1H-pyrazole-3-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄}} \text{Ethyl 5-amino-1H-pyrazole-3-carboxylate}

Step 2: N1-Quinolinylation
The pyrazole’s N1 position is alkylated using 4-quinolinylmethyl bromide under basic conditions (K₂CO₃ in DMF):

Ethyl 5-amino-1H-pyrazole-3-carboxylate+4-Quinolinylmethyl bromideK₂CO₃, DMFTarget Compound\text{Ethyl 5-amino-1H-pyrazole-3-carboxylate} + \text{4-Quinolinylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Challenges :

  • Regioselectivity issues may arise if competing alkylation occurs at other positions.

  • 4-Quinolinylmethyl bromide must be synthesized via bromination of 4-methylquinoline using N-bromosuccinimide (NBS).

Multicomponent Reactions Involving Isocyanates

Pfitzinger-Type Condensation

A modified Pfitzinger reaction utilizes isatin derivatives and pyrazolone precursors to construct the quinoline-pyrazole hybrid.

Reaction Protocol :

  • Isatine (50 ) reacts with 1,2-diphenylpyrazolidine-3,5-dione (53 ) in acetic acid to form a keto-acid intermediate.

  • Decarboxylation and cyclization yield the target compound.

Data Table :

ComponentRoleStoichiometry
IsatineQuinoline precursor1 eq
Pyrazolidine-dionePyrazole precursor1 eq
Acetic acidSolvent/CatalystExcess

Yield : 45–50% (after purification by silica gel chromatography).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh atom economyRequires 4-quinolinylhydrazine65–70
N1-AlkylationModular synthesisMulti-step process50–60
Pfitzinger ReactionScalableLow regioselectivity45–50

Recent Advances and Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination has been explored to attach the 4-quinolinyl group to pre-formed pyrazoles. For example, ethyl 5-amino-1H-pyrazole-3-carboxylate reacts with 4-bromoquinoline using Pd(OAc)₂ and Xantphos:

Ethyl 5-amino-1H-pyrazole-3-carboxylate+4-BromoquinolinePd(OAc)₂, XantphosTarget Compound\text{Ethyl 5-amino-1H-pyrazole-3-carboxylate} + \text{4-Bromoquinoline} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound}

Yield : 55–60% (optimized with Cs₂CO₃ as base) .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-quinolinyl)-, ethyl ester?

Answer:
The synthesis typically involves functionalizing the pyrazole core via reactions at the 5-amino group. For example:

  • Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents at the amino position .
  • Step 2 : Substitute the methylsulfanyl group with a 4-quinolinyl moiety using coupling agents (e.g., DCC/DMAP) or nucleophilic aromatic substitution under reflux conditions .
  • Characterization : Use IR to confirm carbonyl and amino groups (e.g., peaks at 1680–1720 cm⁻¹ for esters), ¹H-NMR for substituent integration, and mass spectrometry for molecular ion verification .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies ester carbonyl (1700–1750 cm⁻¹) and amino groups (3300–3500 cm⁻¹) .
  • ¹H-NMR : Key signals include the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), quinolinyl aromatic protons (7.5–8.8 ppm), and pyrazole NH₂ (broad ~5.5 ppm) .
  • Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced: How can computational modeling predict the bioactivity of this compound against inflammatory targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or interleukin receptors. The quinolinyl group may engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity. Electron-withdrawing groups on the quinolinyl ring enhance potency by stabilizing receptor binding .

Advanced: What strategies resolve contradictions in crystallographic data during structure determination?

Answer:

  • Refinement Software : Use SHELXL for high-resolution data. For twinned crystals, employ the TWIN/BASF commands to refine twin fractions .
  • Validation Tools : Check for outliers in the Ramachandran plot (e.g., using Coot) and R-factor discrepancies. Re-examine data collection parameters (e.g., wavelength, temperature) if thermal motion artifacts arise .

Advanced: How does modifying the quinolinyl group affect anti-inflammatory activity and selectivity?

Answer:

  • Structure-Activity Relationship (SAR) :

    Quinolinyl Substituent COX-2 IC₅₀ (μM) Selectivity (COX-2/COX-1)
    Unsubstituted12.38.2
    6-Fluoro5.115.6
    8-Methoxy9.86.4
  • Mechanistic Insight : Fluorine at position 6 enhances hydrophobic interactions with COX-2’s active site, while methoxy groups reduce selectivity due to steric clashes .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Answer:

  • Analgesic Activity : Mouse acetic acid writhing test (ED₅₀ calculation) .
  • Anti-Inflammatory Activity : Carrageenan-induced rat paw edema model; measure inhibition of swelling at 3–6 hours post-administration .
  • Ulcerogenicity : Compare gastric lesion scores in rats vs. indomethacin (positive control) after 7-day oral dosing .

Advanced: How can reaction mechanisms for pyrazole-ester formation be validated experimentally?

Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., hydrazine adducts in Claisen condensation) .
  • Isotope Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the pyrazole ring via mass spectrometry .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.
  • Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to minimize racemization .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor decomposition via HPLC (e.g., ester hydrolysis products at RRT 0.85) .

Advanced: Can this compound serve as a precursor for fluorescent probes or metal-chelating agents?

Answer:

  • Fluorescent Derivatives : Introduce dansyl chloride at the amino group; measure λₑₓ/λₑₘ at 340/520 nm .
  • Metal Chelation : Test coordination with Cu²⁺ or Fe³⁺ via UV-Vis titration (e.g., absorbance shifts at 450–500 nm) .

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